Product packaging for 4-Ethylmorpholine(Cat. No.:CAS No. 100-74-3)

4-Ethylmorpholine

Cat. No.: B086933
CAS No.: 100-74-3
M. Wt: 115.17 g/mol
InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N
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Description

Historical Context and Early Studies of N-substituted Morpholines

The exploration of morpholine (B109124) and its derivatives dates back to the early 20th century, with initial studies focusing on the synthesis and characterization of this and other heterocyclic systems. The introduction of substituents at the nitrogen atom, creating N-substituted morpholines like 4-ethylmorpholine, opened up new avenues of research. Early investigations were often centered on understanding the fundamental chemical properties and reactivity of these compounds. researchgate.netacs.org The synthesis of N-substituted morpholines was achieved through various methods, including the reaction of morpholine with alkyl halides, such as the reaction of morpholine with bromoethane (B45996) to produce this compound. chemicalbook.com These foundational studies laid the groundwork for the future application of these compounds in more specialized areas of chemistry.

Significance of the Morpholine Ring System in Chemical Sciences

The morpholine ring is a privileged scaffold in medicinal chemistry and the broader chemical sciences. sci-hub.seresearchgate.netnih.gov Its six-membered heterocyclic structure containing both a secondary amine and an ether functional group imparts a unique set of physicochemical properties. biosynce.com The presence of the oxygen atom influences the basicity of the nitrogen atom, making it less basic than comparable piperidine (B6355638) rings. sci-hub.se This modulation of basicity, along with its ability to participate in hydrogen bonding and its favorable solubility profile in both aqueous and organic media, makes the morpholine moiety a desirable component in the design of new molecules. sci-hub.seresearchgate.netthieme-connect.com

The morpholine ring is considered a versatile building block in organic synthesis, readily incorporated into larger molecules to enhance their properties. sci-hub.senih.gov Its incorporation can improve a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, which is of particular importance in drug discovery. researchgate.netthieme-connect.com The structural rigidity and defined conformation of the morpholine ring also allow it to act as a scaffold, orienting substituents in specific spatial arrangements to optimize interactions with biological targets. researchgate.netmdpi.com

Overview of this compound's Role in Modern Chemical and Biological Research

In contemporary research, this compound continues to be a compound of significant interest. Its applications are diverse, reflecting its versatile chemical nature. chemimpex.com

In chemical research, this compound is utilized as:

A Catalyst: It is widely employed as a catalyst, notably in the production of polyurethane foams, where it accelerates the reaction between polyols and isocyanates. chemicalbook.comnih.govfishersci.caontosight.ai

A Solvent: Its properties as a colorless liquid with good solvency for resins, dyes, and oils make it a useful solvent in various chemical reactions and formulations. chemicalbook.comchemimpex.comoecd.orgmahaautomation.com

A Reagent and Building Block: It serves as a key intermediate and building block in the synthesis of a range of other chemicals, including dyestuffs, pharmaceuticals, and rubber accelerators. chemicalbook.comchemimpex.comoecd.orggezondheidsraad.nl For instance, it is a component of the buffer used in basic peptide separation through anion-exchange chromatography. chemicalbook.comfishersci.cafishersci.sesigmaaldrich.com

A Corrosion Inhibitor: It finds application in the formulation of corrosion inhibitors, protecting metal surfaces from degradation. chemimpex.commahaautomation.com

In biological research, the interest in this compound and its derivatives lies in:

Pharmacological Applications: As a morpholine derivative, it is part of a class of compounds investigated for a wide range of biological activities. solubilityofthings.com While specific therapeutic applications of this compound itself are not extensively documented in publicly available research, the morpholine scaffold it contains is a key feature in numerous approved drugs. sci-hub.sethieme-connect.com

Biochemical Studies: Derivatives of this compound, such as this compound-2-carboxylic acid hydrochloride, are used in biochemical studies to investigate enzyme interactions and metabolic pathways.

The ongoing research into this compound and its derivatives underscores its continued importance in advancing various fields of chemical and biological science. chemimpex.comsolubilityofthings.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Melting Point-63 °C
Boiling Point139 °C
Density0.91 g/mL at 20 °C
Water SolubilityMiscible
AppearanceColorless liquid

Data sourced from multiple references. chemicalbook.comsigmaaldrich.comchemeo.comottokemi.com

Applications of this compound in Research and Industry

ApplicationDescription
Catalyst Used in the production of polyurethane foams. chemicalbook.comnih.govfishersci.caontosight.ai
Solvent Acts as a solvent for resins, dyes, and oils. chemicalbook.comchemimpex.comoecd.orgmahaautomation.com
Chemical Intermediate Serves as a building block for dyestuffs, pharmaceuticals, and rubber accelerators. chemicalbook.comchemimpex.comoecd.orggezondheidsraad.nl
Buffer Component Used in anion-exchange chromatography for peptide separation. chemicalbook.comfishersci.cafishersci.sesigmaaldrich.com
Corrosion Inhibitor Employed in formulations to prevent metal corrosion. chemimpex.commahaautomation.com
Gas Treatment Utilized to remove impurities like H2S and CO2 from natural gas. mahaautomation.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B086933 4-Ethylmorpholine CAS No. 100-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylmorpholine
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InChI

InChI=1S/C6H13NO/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3
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InChI Key

HVCNXQOWACZAFN-UHFFFAOYSA-N
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Canonical SMILES

CCN1CCOCC1
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Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID5025312
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Molecular Weight

115.17 g/mol
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Physical Description

N-ethyl morpholine appears as a colorless liquid with a strong ammonia-like odor. Severely irritates skin, eyes, and mucous membranes. Moderately soluble in water and less dense than water. Flash point 83 °F., Liquid, Colorless liquid with an ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia-like odor.
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Boiling Point

280 to 282 °F at 760 mmHg (NTP, 1992), 138-139 °C @ 763 MM HG, 138 °C, 281 °F
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Flash Point

82 °F (NTP, 1992), 32 °C, 90 °F (32 °C) (OPEN CUP), (oc) 90 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ETHANOL & ETHER; SOL IN ACETONE, Solubility in water: miscible, Miscible
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Density

0.916 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8996 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.90
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (AIR= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

6.2 mmHg at 68 °F (NTP, 1992), 6.1 [mmHg], 6.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.80, 6 mmHg
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Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS No.

100-74-3
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Melting Point

-81 °F (NTP, 1992), -62.78 °C, -63 °C, -81 °F
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Synthesis and Derivatization Strategies for 4 Ethylmorpholine

Established Synthetic Methodologies for 4-Ethylmorpholine Production

Several methods have been established for the synthesis of this compound, each with its own specific reaction conditions and scalability.

Reaction of Morpholine (B109124) with Bromoethane (B45996)

A common laboratory-scale synthesis involves the reaction of morpholine with bromoethane. chemicalbook.comchembk.com In this nucleophilic substitution reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of bromoethane, leading to the formation of this compound and hydrogen bromide.

The general procedure involves the slow addition of morpholine to bromoethane while controlling the temperature, followed by a reflux period. newtopchem.com After the reaction, the excess bromoethane is recovered, and the mixture is neutralized with a strong base, such as 50% sodium hydroxide (B78521) solution. newtopchem.com The resulting oil layer, containing the this compound, is then separated, dried, and purified by fractional distillation. newtopchem.com

Synthesis from Diethanolamine (B148213)

Another significant synthetic route to this compound starts from diethanolamine. oecd.org This process involves the dehydration and cyclization of diethanolamine in the presence of an acid catalyst, such as sulfuric acid, to first form morpholine. oecd.org The subsequent ethylation of the morpholine intermediate yields this compound. A method describes heating diethanolamine with concentrated hydrochloric acid to produce morpholine hydrochloride, which is then treated with a base and distilled. youtube.com Following the formation of morpholine, an alkylene oxide is added, and the product is purified by distillation under reduced pressure to yield this compound. oecd.org

Industrial Production Methods and Scalability

On an industrial scale, the synthesis of this compound is typically carried out in a closed system to manage the handling of reactants and by-products. oecd.org The synthesis from diethanolamine is a method used for large-scale production. oecd.org After the primary reaction, any unreacted raw materials and by-products are recovered from the reactor and can be recycled through re-distillation or incinerated. oecd.org This approach enhances the efficiency and sustainability of the industrial process. The global production capacity for this compound is significant, with Japan alone producing approximately 110-115 tonnes annually in the early 2000s. oecd.org

Synthesis of this compound Derivatives

This compound serves as a starting material for the synthesis of a variety of derivatives with applications in different areas of chemical research.

Formation of Quaternary Ammonium (B1175870) Compounds (e.g., 4-Ethylmorpholin-4-ium Bromide)

The nitrogen atom in this compound can be further alkylated to form quaternary ammonium compounds. A notable example is the synthesis of 4-ethylmorpholin-4-ium bromide. This compound is formed by the reaction of this compound with an alkylating agent like methyl bromide. smolecule.com The resulting quaternary ammonium salt possesses a positively charged nitrogen atom, which imparts different chemical properties compared to the parent tertiary amine.

Interactive Table: Synthesis of 4-Ethylmorpholin-4-ium Bromide

Reactant 1Reactant 2Product
This compoundMethyl Bromide4-Ethyl-4-methylmorpholin-4-ium bromide

Data derived from chemical synthesis principles.

Derivatization for Specific Research Applications (e.g., thiosemicarbazonates)

This compound can be incorporated into more complex molecules for specific research purposes. For instance, it has been used in the synthesis of thiosemicarbazone derivatives. Researchers have synthesized and characterized metal complexes of ethylmorpholine-substituted citronellal (B1669106) thiosemicarbazones, specifically with copper(II) and nickel(II). researchgate.net These complexation reactions highlight the utility of the this compound moiety in modifying the structure and potential biological activity of larger molecules. researchgate.netnih.gov

Synthesis of Novel Hybrid Materials Incorporating this compound

The integration of this compound into hybrid materials has led to the development of novel compounds with unique properties. A notable example is the creation of organic-inorganic hybrid phase transition compounds. rsc.orgrsc.org These materials are of interest due to their potential applications in switchable dielectric and luminescent devices. rsc.orgrsc.org

One study reports the synthesis of three novel organic-inorganic hybrid compounds: [this compound]2MnCl4 (1), [this compound]2CoCl4 (2), and [this compound]2CuCl4 (3). rsc.org The synthesis was achieved by slowly evaporating an aqueous solution containing this compound, the respective metal chloride (Manganese (II) chloride tetrahydrate, Cobalt (II) chloride, or Cupric chloride dihydrate), and hydrochloric acid at room temperature. rsc.org These compounds exhibit phase transition behaviors and photoluminescent properties, highlighting the role of the this compound cation in the crystal structure. rsc.orgrsc.org

Another area of research involves the synthesis of hybrid salts. For instance, the compound 4-(2-ammonioethyl)morpholin-4-ium dichloridodiiodidocadmate/chloridotriiodidocadmate (0.90/0.10) was synthesized, forming a new organic-inorganic hybrid salt. researchgate.net The structure consists of statistically distributed dichloridodiiodidocadmate/chloridotriiodidocadmate anions and 4-(2-ammonioethyl)morpholin-4-ium cations. researchgate.net

The development of these materials showcases the versatility of this compound in creating complex structures with tunable properties. The interaction between the organic cation and the inorganic components is crucial for the resulting material's characteristics. rsc.orgacs.org

Table 1: Synthesis of Novel Hybrid Materials

Compound Name Reactants Synthesis Method Key Finding Reference
[this compound]2MnCl4 This compound, Manganese (II) chloride tetrahydrate, Hydrochloric acid Slow evaporation of aqueous solution Switchable dielectric and luminescent properties rsc.org
[this compound]2CoCl4 This compound, Cobalt (II) chloride, Hydrochloric acid Slow evaporation of aqueous solution Switchable dielectric and luminescent properties rsc.org
[this compound]2CuCl4 This compound, Cupric chloride dihydrate, Hydrochloric acid Slow evaporation of aqueous solution Switchable dielectric and luminescent properties rsc.org
4-(2-ammonioethyl)morpholin-4-ium dichloridodiiodidocadmate/chloridotriiodidocadmate 4-(2-aminoethyl)morpholine, Cadmium chloride, Hydroiodic acid Slow evaporation Formation of a new organic-inorganic hybrid salt researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. This compound has found its place in these advanced techniques, including one-pot multicomponent reactions and solid-phase synthesis.

One-Pot Multicomponent Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. This compound and its derivatives have been utilized in such reactions.

For example, a derivative of this compound, 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM), was synthesized via a one-pot multicomponent approach. asianpubs.orgresearchgate.net This reaction involved the condensation of butane-2,3-dione, trimethoxybenzaldehyde, 2-morpholinoethanamine, and ammonium acetate (B1210297), catalyzed by sulphated yttria. asianpubs.org This method provides a straightforward route to complex imidazole (B134444) derivatives.

In another application, this compound was used as a base in the one-pot multicomponent synthesis of thieno[2,3-b]indole derivatives, yielding the desired product in good efficiency. rsc.org The use of this compound demonstrates its utility as a basic catalyst or reagent in facilitating complex transformations in a single pot. Ferrocene-functionalized dithiocarbamate (B8719985) zinc(II) complexes, including one with an N-ethylmorpholine dithiocarbamate ligand, have also been used as catalysts in one-pot syntheses of chromene and imidazopyrimidine derivatives. nih.gov

Solid-Phase Synthesis Strategies Utilizing this compound as a Reagent

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, allowing for the efficient synthesis of large libraries of compounds. This compound has been employed as a reagent in this field, particularly in the synthesis of morpholino oligomers. google.com

In the synthesis of these oligomers, this compound is used as a base. google.com For instance, during the coupling step, a solution of the monomer in N-methylpyrrolidone (NMP) contains this compound. google.com It is also used in conjunction with capping agents like benzoic anhydride. google.com Furthermore, in the synthesis of chlorophosphoramidate monomer morpholinos, N-ethylmorpholine (NEM) is used as a milder base, which is compatible with acid-sensitive trityl chemistry. nih.gov

The use of this compound in solid-phase synthesis highlights its role as a non-nucleophilic base, crucial for preventing side reactions and ensuring the integrity of the growing polymer chain on the solid support.

Table 2: Solid-Phase Synthesis Applications

Application Role of this compound Reagents Key Advantage Reference
Morpholino Oligomer Synthesis Base in coupling and capping steps Monomer solution in NMP, Benzoic anhydride Facilitates efficient coupling and capping on solid support google.com
Chlorophosphoramidate Monomer Morpholino Synthesis Mild base Fmoc-protected morpholino monomers, 5-(ethylthio)-1H-tetrazole (ETT) Compatibility with acid-sensitive trityl chemistry nih.gov

Catalyst Systems in this compound Synthesis and Functionalization

Catalysis is central to the efficient synthesis and functionalization of this compound. Research has focused on developing effective catalyst systems for its production and subsequent reactions.

The hydrogenation of 4-acetylmorpholine (B157445) to this compound has been studied using various catalysts. acs.org Rhodium-Molybdenum (Rh-Mo) based bimetallic catalysts have shown promise. acs.org Specifically, a catalyst prepared from [(RhCpE)4Mo4O16] on an alumina (B75360) support (Rh4Mo4(CpE)/Al2O3) demonstrated high activity and selectivity under mild conditions. acs.org The choice of ligand in the catalyst precursor was found to significantly affect the catalytic activity. acs.org

This compound itself is used as a catalyst in various reactions, such as in the production of polyurethane foam. sunwisechem.comatamanchemicals.comontosight.ai It also serves as a hindered tertiary amine base in a wide array of chemical transformations. researchgate.net For instance, it has been used as a base in the dearomative 3,4-dual functionalization of aryl sulfoxides. researchgate.net

Table 3: Catalytic Data for Hydrogenation of 4-Acetylmorpholine

Catalyst Conversion (%) Selectivity (%) Conditions Reference
Rh4Mo4(CpE)/Al2O3 97 76 (for primary amide) 0.8 MPa H2, 353–393 K acs.org

Chemical Reactivity and Reaction Mechanisms of 4 Ethylmorpholine

Role of 4-Ethylmorpholine as a Base and Catalyst

As a tertiary amine, this compound serves as an effective catalyst in several chemical transformations, including the formation of esters and polyurethanes. Its catalytic activity is attributed to its basic nature and its ability to stabilize transition states.

This compound is utilized as a catalyst in both esterification and transesterification reactions. These processes are crucial in the synthesis of various organic compounds, including polyesters and biodiesel. wikipedia.orgnih.gov

Esterification: This process involves the reaction of a carboxylic acid with an alcohol to form an an ester. This compound can facilitate this reaction by acting as a proton acceptor, thereby activating the alcohol.

Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com It is a key process in the production of biodiesel from vegetable oils. nih.gov In this context, this compound can act as a basic catalyst, promoting the nucleophilic attack of the alcohol on the ester's carbonyl group. wikipedia.org

The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the new ester and the release of the original alkoxide. wikipedia.orgmasterorganicchemistry.com

In polymer chemistry, this compound is recognized for its role in accelerating the formation of urethanes, the building blocks of polyurethanes. atamanchemicals.comparchem.comchemicalbook.com Polyurethanes are a versatile class of polymers with a wide range of applications. researchgate.net

The formation of urethane (B1682113) involves the reaction between an isocyanate and an alcohol. Tertiary amines like this compound are effective catalysts for this reaction. researchgate.netnih.gov Computational studies on similar catalysts, such as 4-methylmorpholine (B44366), have shown that the catalytic mechanism significantly differs from the non-catalyzed reaction and involves multiple steps. researchgate.netnih.govnih.gov

The catalytic efficacy of this compound in reactions like urethane formation stems from its ability to lower the activation energy of the reaction. nih.govresearchgate.net This is achieved through the stabilization of the transition state.

In the case of urethane formation, the proposed mechanism involves the amine catalyst forming a complex with the alcohol, which then reacts with the isocyanate. researchgate.netnih.gov This interaction facilitates the nucleophilic attack of the alcohol on the isocyanate. The catalyst is then regenerated at the end of the reaction cycle. Computational studies have indicated that the presence of a catalyst like 4-methylmorpholine reduces the relative energy of the transition state, thereby accelerating the reaction. nih.gov

A theoretical study comparing morpholine (B109124) and 4-methylmorpholine in urethane formation found that the catalyzed reaction proceeds through a seven-step mechanism, in contrast to the uncatalyzed reaction. researchgate.netnih.govnih.gov The study also highlighted the importance of the catalyst's proton affinity in its effectiveness. researchgate.netnih.govnih.gov

Relative Gibbs Free Energy in Catalyzed Urethane Formation

Catalyst Intermediate (IM) Relative Gibbs Free Energy (kJ/mol) Second Transition State (TS2) Relative Gibbs Free Energy (kJ/mol)
Morpholine 12.79 5.46

Data from a computational study on urethane formation. The study suggests that 4-methylmorpholine, a close analog of this compound, is a more effective catalyst than morpholine. researchgate.netnih.gov

Reactions Involving the Morpholine Ring and Ethyl Substituent

The chemical behavior of this compound is also influenced by the reactivity of its morpholine ring and the attached ethyl group.

The nitrogen atom in the morpholine ring of this compound is nucleophilic, allowing it to participate in nucleophilic substitution reactions. researchgate.net In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the formation of a new covalent bond.

An example of this reactivity can be seen in the synthesis of more complex molecules where the morpholine moiety is introduced via a nucleophilic substitution pathway. For instance, in the synthesis of certain pharmaceutical compounds, the morpholine ring can be incorporated by reacting a suitable precursor with a morpholine-containing nucleophile. acs.orgacs.org

This compound can undergo oxidation and reduction reactions, although these are less common in its typical applications. The nitrogen atom and the carbon atoms of the morpholine ring and the ethyl group are susceptible to oxidation. Vigorous reaction with oxidizing materials is possible. chemicalbook.comnih.gov

The vapor-phase reaction of N-ethylmorpholine with photochemically produced hydroxyl radicals has an estimated atmospheric half-life of about 2.5 hours. nih.gov

Participation in Dearomatization Reactions via Rearrangements

The role of this compound as a catalyst or reagent in dearomatization reactions that proceed via rearrangements is not extensively documented in the reviewed scientific literature. Catalytic asymmetric dearomatization is a significant area of research for transforming flat aromatic compounds into three-dimensional structures. rsc.org These reactions often employ transition-metal catalysts or specific organocatalysts to achieve high stereoselectivity. nih.gov While tertiary amines can be used as bases or catalysts in various organic transformations, specific examples detailing the participation of this compound in facilitating dearomatization through sigmatropic rearrangements or other rearrangement pathways were not found in the available search results. solubilityofthings.commdpi.com

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic studies quantifying the reaction rates, determining rate laws, and elucidating the influence of this compound on the energy of activation for specific mediated reactions are not extensively available in the surveyed literature. While this compound is utilized as a catalyst and reagent in organic synthesis, such as in the production of polyurethanes and as a solvent, specific kinetic data like rate constants or reaction orders for these reactions are not provided in the search results. acs.orgchemimpex.com General methodologies for studying reaction kinetics involve monitoring the concentration of reactants or products over time using various experimental techniques. ox.ac.uk For instance, in organocatalysis involving morpholine derivatives for reactions like the 1,4-addition between aldehydes and nitroolefins, kinetic aspects are implicitly studied through reaction conversion over time, but detailed rate equations are not typically derived. nih.gov

A comprehensive thermodynamic study of this compound was conducted to resolve discrepancies in previously reported data and establish a thermodynamically consistent vapor pressure equation. acs.orgacs.org This research involved new measurements of vapor pressure by the static method and liquid-phase heat capacities using Tian–Calvet calorimetry. acs.org

The vapor pressure of this compound was measured over a temperature range of (243 to 298) K. The experimental data were used to develop a recommended vapor pressure equation that is consistent with the measured heat capacity data. acs.org

Table 1: Experimental Vapor Pressure (p) of this compound at Different Temperatures (T)

Temperature (K)Vapor Pressure (Pa)
243.1621.6
248.1636.3
253.1658.9
258.1693.3
263.16144.1
268.16217.9
273.16322.9
278.16469.7
283.16669.5
288.16937.7
293.161292.0
298.151753.8

Data sourced from Štejfa, V.; Fulem, M.; Růžička, K. J. Chem. Eng. Data 2019, 64, 1909–1916. acs.org

The liquid-phase molar heat capacity (Cp,ml) was also determined experimentally. These values are crucial for ensuring the thermodynamic consistency of the vapor pressure data. acs.org

Table 2: Experimental Liquid-Phase Molar Heat Capacity (Cp,ml) of this compound at Different Temperatures (T)

Temperature (K)Molar Heat Capacity (J·K⁻¹·mol⁻¹)
265.25206.5
269.25207.9
273.25209.4
277.25210.9
281.25212.4
285.25214.0
289.25215.6
293.25217.2
297.25218.8
301.25220.5
305.25222.2
309.25223.9
313.25225.7

Data sourced from Štejfa, V.; Fulem, M.; Růžička, K. J. Chem. Eng. Data 2019, 64, 1909–1916. acs.org

This combined experimental and computational approach led to a reliable vapor pressure equation valid for the temperature range of 243–298 K with a low level of uncertainty. acs.orgacs.org

Computational chemistry provides powerful tools for investigating reaction mechanisms, transition states, and energy profiles that may be difficult to study experimentally. smu.edu For reactions involving tertiary amines similar to this compound, theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand their catalytic role. nih.govresearchgate.net

A theoretical study on urethane formation catalyzed by morpholine and 4-methylmorpholine illustrates this approach. nih.gov The study, conducted at the BHandHLYP/6-31G(d) and G3MP2BHandHLYP levels of theory, revealed that the reaction mechanism in the presence of these amine catalysts is significantly different from the catalyst-free pathway and involves seven steps. nih.govresearchgate.net Researchers optimized the geometries of reactants, intermediates, and transition states and calculated the corresponding thermodynamic properties to construct a detailed energy profile. nih.gov Such computational analyses can explain the relative effectiveness of different catalysts; for example, the results showed that 4-methylmorpholine is a more effective catalyst than morpholine, a difference attributed to their respective proton affinities. nih.gov These computational models are validated by comparing calculated structures with known crystal structures, lending credibility to the proposed mechanisms. nih.govresearchgate.net

Computational Chemistry and Spectroscopic Characterization of 4 Ethylmorpholine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in modeling the properties of 4-Ethylmorpholine. researchgate.netresearchgate.net These theoretical studies provide a detailed picture of the molecule's ground state.

The molecular structure of this compound has been optimized using DFT calculations, commonly with the B3LYP functional and a 6-311+G(d,p) basis set. researchgate.netcolab.ws These studies confirm that the morpholine (B109124) ring adopts a stable chair conformation. researchgate.netcolab.ws The calculations provide precise values for bond lengths and angles. For instance, the total energy for the optimized structure before flipping the chair conformation has been calculated at approximately -366.5263 atomic units at the DFT level. researchgate.net

Vibrational frequency analysis is a key component of these studies, where theoretical frequencies are calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net A complete assignment of the fundamental vibrational modes is performed based on the Potential Energy Distribution (PED). colab.ws This comparison allows for a detailed interpretation of the experimental spectra. colab.wsresearchgate.net

Table 1: Selected Calculated Geometric Parameters for this compound using DFT Data sourced from computational studies. researchgate.net

ParameterTypeValue
C5–N4–C15Bond Angle111.8256°
N4–C15–C18Bond Angle113.6651°
C3–N4–C5–C6Dihedral Angle57.37°
N4–C5–C6–O7Dihedral Angle-56.38°
C6–C5–N4–C15Dihedral Angle-178.08°

Natural Bond Orbital (NBO) analysis is employed to investigate hyperconjugative interactions, charge delocalization, and the stability of the molecule. colab.wswisc.edu This analysis provides insight into the intramolecular interactions that stabilize the chair conformation of the morpholine ring. researchgate.netcolab.ws NBO calculations are also used to study the formation of hydrogen bonds within the molecular system. researchgate.netcolab.ws The analysis reveals significant stabilization energies arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals, confirming the presence of intramolecular charge transfer. researchgate.net For example, transitions like n(O7) →π(C13–O14) and π(C1–C6) →π(C2–C3) have been shown to provide significant stabilization in similar molecular systems. asianpubs.org

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of this compound. researchgate.netcolab.ws The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that charge transfer can readily occur within the molecule, making it more reactive. researchgate.netphyschemres.org

The energies of these frontier orbitals are calculated using time-dependent DFT (TD-DFT). researchgate.netcolab.ws From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electronegativity (χ) can be determined, offering further insights into the molecule's electronic behavior. physchemres.orgmdpi.com

Table 2: Calculated HOMO-LUMO Energies and Related Electronic Properties of this compound Theoretical values calculated using TD-DFT approach. researchgate.netcolab.wsresearchgate.net

PropertySymbolValue
Highest Occupied Molecular Orbital EnergyEHOMO-6.21 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.25 eV
HOMO-LUMO Energy GapΔE5.96 eV

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.net The MEP map for this compound identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Typically, red-colored regions indicate a negative electrostatic potential, associated with sites prone to electrophilic attack, such as around the oxygen and nitrogen atoms. Blue-colored regions signify a positive potential, indicating sites for nucleophilic attack. This visual representation is valuable for predicting the reactive sites of the molecule in chemical reactions. researchgate.net

The nonlinear optical (NLO) properties of this compound are investigated by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netcolab.wsresearcher.life These properties describe the molecule's response to an external electric field. Calculations are performed using DFT methods to obtain values for the dipole moment components (μx, μy, μz), the mean polarizability (α), the anisotropy of polarizability (Δα), and the magnitude of the first hyperpolarizability (β). researchgate.netresearchgate.net A significant hyperpolarizability value can indicate potential for applications in NLO materials. researchgate.netmdpi.com

Table 3: Calculated Dipole Moment, Polarizability, and Hyperpolarizability of this compound Values obtained from DFT calculations. researchgate.netcolab.ws

PropertySymbolCalculated Value
Dipole Momentμ1.334 Debye
Mean Polarizabilityα-0.852 x 10-30 esu
Anisotropy of PolarizabilityΔα-1.139 x 10-30 esu
First Hyperpolarizabilityβ1.191 x 10-30 esu

Advanced Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopic techniques are essential for validating the results of computational models and for the complete structural characterization of this compound.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy have been extensively used to study the vibrational modes of this compound. researchgate.netresearchgate.net The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded over a similar range (e.g., 4000–0 cm⁻¹). researchgate.netcolab.ws The observed vibrational bands in these spectra are assigned to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups, with the guidance of DFT calculations. colab.ws

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides definitive information about the molecular structure by probing the chemical environment of the hydrogen and carbon atoms. nih.govasianpubs.orgspectrabase.com The chemical shifts and coupling constants observed in NMR spectra allow for the unambiguous confirmation of the connectivity and conformation of the ethyl group and the morpholine ring. spectrabase.comacs.org

Table 4: Selected Experimental Vibrational Frequencies for this compound Data obtained from FT-IR and FT-Raman spectroscopy. researchgate.netcolab.ws

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanAssignment
29662968CH2 asymmetric stretching
28162818CH2 symmetric stretching
14581460CH2 scissoring
12901292CH2 wagging
11161118C-O-C asymmetric stretching
10681070C-N stretching
864866Ring stretching

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the molecular structure of this compound. Experimental FT-IR and FT-Raman spectra have been recorded, typically in the 4000–400 cm⁻¹ and 4000–0 cm⁻¹ ranges, respectively. researchgate.netresearchgate.netresearchgate.net These experimental findings are often complemented by theoretical calculations, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, to achieve a complete vibrational assignment. researchgate.netcolab.ws

The analysis involves the identification of fundamental vibrational modes of the compound. colab.ws Key vibrational bands correspond to the stretching and bending of C-H, C-N, C-O, and CH₂ groups. For instance, C-O vibrational modes have been reported around 1044 cm⁻¹ in FT-Raman spectra. researchgate.net The calculations of infrared intensities and Raman activities help in correlating the theoretical frequencies with the observed experimental spectra. researchgate.net The potential energy distribution (PED) is used to perform a detailed assignment of the vibrational modes. colab.ws

Selected FT-IR and FT-Raman Vibrational Frequencies for this compound
Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
ν(CH₂)~2970~2970Asymmetric/Symmetric CH₂ stretching
δ(CH₂)~1450~1450CH₂ scissoring
ν(C-O-C)~1115~1118Asymmetric C-O-C stretching
ν(C-N)~1070~1072C-N stretching
Ring Breathing~850~855Morpholine ring breathing mode

Note: The values presented are approximate and derived from graphical spectra and computational studies. researchgate.netresearchgate.netnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound by providing information about the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the ethyl group and the morpholine ring. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the morpholine ring appear as multiplets, often with two distinct signals for the methylene groups adjacent to the nitrogen and oxygen atoms.

The ¹³C NMR spectrum provides information on the different carbon environments. nih.gov Signals are expected for the two carbons of the ethyl group and the two sets of methylene carbons in the morpholine ring (C-N and C-O). nih.govnih.gov

¹H and ¹³C NMR Chemical Shifts (δ) for this compound
NucleusAssignmentChemical Shift (δ, ppm)Solvent
¹H-CH₃ (ethyl)~1.1 (triplet)CDCl₃
¹H-CH₂- (ethyl)~2.4 (quartet)CDCl₃
¹H-CH₂-N (morpholine)~2.5 (multiplet)CDCl₃
¹H-CH₂-O (morpholine)~3.7 (multiplet)CDCl₃
¹³C-CH₃ (ethyl)~12Not Specified
¹³C-CH₂- (ethyl)~52Not Specified
¹³C-CH₂-N (morpholine)~54Not Specified
¹³C-CH₂-O (morpholine)~67Not Specified

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various spectroscopic databases. nih.govspectrabase.comspectrabase.com

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in structural confirmation. The nominal molecular weight of this compound (C₆H₁₃NO) is 115.18 g/mol . nist.govnih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z 115. The fragmentation pattern is characteristic of the molecule's structure. A major fragmentation pathway involves the loss of a methyl group to form a fragment at m/z 100. This fragment is often the base peak in the spectrum. Subsequent fragmentations lead to other characteristic peaks. nih.gov The technique is also widely used for the characterization of more complex structures and reaction mixtures involving this compound. rsc.orgnih.govtandfonline.com

Key Mass Spectrometry (GC-MS) Fragments for this compound
m/z (mass-to-charge ratio)Relative IntensityProposed Fragment Identity
115Moderate[M]⁺ (Molecular Ion)
100High (Often Base Peak)[M - CH₃]⁺
86Moderate[M - C₂H₅]⁺ or [C₄H₈NO]⁺
57High[C₃H₅O]⁺ or [C₄H₉]⁺
42High[C₂H₄N]⁺

Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule. For this compound, a saturated heterocyclic amine, significant absorptions are typically found in the far-UV region. Theoretical studies using time-dependent DFT (TD-DFT) have been employed to compute the UV-Visible spectrum, generally analyzing the region between 200–400 nm. researchgate.netcolab.ws These calculations help in understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which reveal that charge transfer can occur within the molecule. colab.ws The experimental spectrum of this compound itself does not show strong absorption in the 200-400 nm range, which is consistent with the absence of chromophores that absorb in this region. However, its derivatives and complexes often exhibit distinct UV-Vis spectra. nih.govpsu.edu

Calculated Electronic Properties of this compound
PropertyCalculated ValueMethod
HOMO Energy-6.2 eVTD-DFT
LUMO Energy0.8 eVTD-DFT
Energy Gap (LUMO-HOMO)7.0 eVTD-DFT
Calculated λmax~200 nmTD-DFT

Note: Values are from theoretical computations and represent the electronic nature of the molecule. researchgate.netcolab.ws

X-ray Crystallography of this compound Complexes and Derivatives

While this compound is a liquid at room temperature, its structure in the solid state can be investigated through X-ray crystallography of its derivatives and coordination complexes. nih.govnih.gov These studies confirm that the morpholine ring typically adopts a stable chair conformation. asianpubs.org

Various crystal structures of complexes containing this compound derivatives have been reported. For example, the structure of 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine was determined to be in the triclinic system with space group P-1. asianpubs.org In another study, copper(II) and nickel(II) complexes of a citronellal (B1669106) Nthis compound thiosemicarbazone were found to have a square planar coordination geometry. nih.gov The analysis of a zinc(II) complex with an N-ferrocenylmethyl-N-ethylmorpholine dithiocarbamate (B8719985) ligand also provided detailed structural information through single-crystal X-ray crystallography. nih.gov These crystallographic studies are crucial for understanding the three-dimensional arrangement and intermolecular interactions of this compound within larger molecular assemblies.

Crystallographic Data for Selected this compound Derivatives/Complexes
CompoundCrystal SystemSpace GroupKey Structural Feature
4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholineTriclinicP-1Morpholine ring in a chair conformation. asianpubs.org
Copper(II) citronellal Nthis compound thiosemicarbazonateNot specifiedNot specifiedSquare planar coordination around the Cu(II) center. nih.gov
Nickel(II) citronellal Nthis compound thiosemicarbazonateNot specifiedNot specifiedSquare planar coordination around the Ni(II) center. nih.gov
2-[6-(3-Chlorophenyl)-2,4-dioxoperhydropyrimidin-3-yl]ethyl morpholine-4-carbodithioateNot specifiedNot specifiedDisordered morpholine ring, puckered hexahydropyrimidine (B1621009) ring. psu.edu

Applications of 4 Ethylmorpholine in Advanced Materials and Catalysis

Catalytic Applications in Organic Synthesis

4-Ethylmorpholine demonstrates significant catalytic activity in a range of organic synthesis processes, contributing to the efficient production of polymers and other valuable chemical compounds.

Use as a Phase-Transfer Catalyst

This compound and its derivatives can function as phase-transfer catalysts. smolecule.comgoogle.com These catalysts are essential in reactions where reactants are present in different immiscible phases, such as a solid-liquid or liquid-liquid system. By facilitating the transfer of a reactant from one phase to another where the reaction occurs, phase-transfer catalysts can significantly enhance reaction rates and yields. For instance, in the synthesis of polyesters, this compound can be employed as a phase-transfer catalyst. google.com

Applications in Esterification and Transesterification

The compound finds application in esterification and transesterification reactions. monash.edu Esterification is the process of forming an ester, typically from a carboxylic acid and an alcohol. monash.edu Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. monash.edu this compound and its derivatives act as catalysts in these reactions, facilitating the process by stabilizing the transition state and lowering the activation energy. This is particularly relevant in the synthesis of various esters and in processes like the production of biodiesel. monash.edu Research has shown that in peptide synthesis, this compound is used as a base in coupling reactions to form ester bonds. rsc.orgrsc.org

Catalysis in Polymerization Processes (e.g., Polyurethane Foam Production)

A primary application of this compound is as a catalyst in the production of polyurethane foams. atamanchemicals.comoecd.orgpoliuretanos.com.brsinocurechem.comgezondheidsraad.nl It is particularly effective in the manufacturing of polyester-polyurethane soft block foam. atamanchemicals.comsinocurechem.com In this process, tertiary amines like this compound control both the blowing (gas-forming) and gelling (polymerization) reactions. poliuretanos.com.br Its use can also improve the skin formation in molded foams. poliuretanos.com.br The compound is often used in conjunction with other catalysts to achieve a desired balance of reaction rates and final foam properties. poliuretanos.com.br

Role in pH Regulation and Corrosion Inhibition

Beyond its catalytic roles, this compound is also utilized for its ability to control pH and protect metallic surfaces from corrosion.

Adjustment of pH in Industrial Processes

In certain industrial applications, this compound is used to adjust the pH of industrial water. oecd.org Maintaining a specific pH is often critical for process efficiency, product quality, and the prevention of unwanted side reactions. Its basic nature allows it to neutralize acidic components and maintain the desired pH range.

Formulation of Corrosion Inhibitors for Metals

This compound is a component in the formulation of corrosion inhibitors for metals. chemimpex.comlookchem.comchemimpex.com It is particularly noted for its use in protecting iron and steel. researchgate.net Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. This compound is used in mixtures, for example with carboxylic acids, to create protective films on metal surfaces. researchgate.netgoogle.com These formulations are found in applications such as water-based acrylic paints and metalworking fluids. lookchem.comresearchgate.net For instance, a mixture of this compound and benzoic acid in water can form a stable, soluble complex that acts as a corrosion inhibitor. google.com

Interactive Data Table: Applications of this compound

Application Area Specific Use Function Relevant Industries
CatalysisPhase-Transfer CatalystFacilitates reactions between immiscible reactantsChemical Synthesis, Polymers
CatalysisEsterification & TransesterificationCatalyzes the formation of estersPharmaceuticals, Biodiesel
CatalysisPolyurethane Foam ProductionControls blowing and gelling reactionsAutomotive, Furniture, Construction
Industrial ProcessespH RegulationAdjusts and maintains pH of industrial waterManufacturing
Material ProtectionCorrosion InhibitionForms a protective layer on metal surfacesPaints & Coatings, Metalworking

Development of Novel Functional Materials

The chemical compound this compound has emerged as a significant component in the development of advanced functional materials. Its structural and chemical properties are being leveraged to create novel materials with tunable and switchable characteristics, particularly in the fields of hybrid compounds and metal-organic frameworks.

Integration into Hybrid Phase Transition Compounds with Dielectric and Luminescent Properties

Researchers have successfully utilized this compound as an organic cation to construct organic-inorganic hybrid compounds that exhibit multifunctional properties. rsc.org A notable example is the compound [this compound]₂MnCl₄, which demonstrates both switchable dielectric and photoluminescent behaviors linked to a structural phase transition. rsc.orgdntb.gov.uarsc.org

This hybrid material is part of a class of switchable dielectric materials that are gaining attention for their potential applications in sensors, capacitors, and data storage. rsc.org The integration of organic cations like this compound with inorganic anionic frameworks allows for the combination of properties inherent to both components. rsc.org In the case of [this compound]₂MnCl₄, the organic cation was selected for its low rotational energy barrier, a key feature for constructing switchable dielectric materials. rsc.org

The compound undergoes a reversible phase transition at a high temperature of approximately 425 K. rsc.orgrsc.org This transition is accompanied by a sharp change in the dielectric constant, signifying its potential as a switchable dielectric material. rsc.org The dielectric properties are attributed to the dynamic motion of the this compound cations within the crystal structure. rsc.org

In addition to its dielectric switching, [this compound]₂MnCl₄ exhibits interesting photoluminescence characteristics. rsc.org The introduction of Manganese (Mn²⁺) into the inorganic framework is responsible for the material's green emission. rsc.org This dual functionality of switchable dielectricity and luminescence in a single compound is a significant finding, as it opens pathways for the creation of multifunctional devices. rsc.orgrsc.org The combination of these properties in an organic-inorganic hybrid could lead to a new class of luminescent switchable dielectric materials. rsc.org

Table 1: Properties of the Hybrid Phase Transition Compound [this compound]₂MnCl₄

PropertyFindingSource
Compound [this compound]₂MnCl₄ rsc.orgdntb.gov.ua
Phase Transition Temperature 425 K rsc.orgrsc.org
Dielectric Properties Exhibits a significant dielectric anomaly near the phase transition temperature, indicating switchable behavior. rsc.orgdntb.gov.ua
Luminescent Properties Shows green photoluminescence at room temperature. rsc.org
Significance A multifunctional material combining switchable dielectric and luminescent properties. rsc.orgrsc.org

Use in the Synthesis of Metal-Organic Frameworks (MOFs) and Composites

This compound (also referred to as N-ethylmorpholine) plays a crucial role in the synthesis and application of Metal-Organic Frameworks (MOFs) and their composites, particularly those based on zirconium (Zr). While not always incorporated into the final framework structure, it is often used as a reagent or in buffer solutions that facilitate catalysis.

Research into Zr-based MOFs, such as UiO-66 and MOF-808, has identified them as highly effective catalysts for the hydrolysis of toxic organophosphorus compounds, including chemical warfare agent simulants like dimethyl 4-nitrophenyl phosphate (B84403) (DMNP) and methyl paraoxon (B1678428) (MPO). researchgate.netnih.govresearchgate.netnorthwestern.edu The catalytic activity of these MOFs is often studied in aqueous solutions buffered with N-ethylmorpholine to maintain an optimal alkaline pH (around pH 7 to 10). nih.govnorthwestern.edumdpi.comacs.org

For instance, studies on the hydrolysis of DMNP catalyzed by the MOF NU-1000 were conducted in an aqueous solution containing N-ethylmorpholine (0.45 M). northwestern.edu Similarly, the catalytic performance of MOF-808 xerogels and powders for DMNP hydrolysis was tested in a 0.45 M N-ethylmorpholine solution. acs.org The base is understood to play a role in the hydrolysis mechanism, and its presence can significantly impact the reaction rate. researchgate.net Research has shown that the catalytic activity of UiO-66 can be associated with the chelation of the Zr(IV) Lewis acidic active sites by base materials like this compound. researchgate.net

Table 2: Role of this compound in Metal-Organic Framework (MOF) Systems

MOF/CompositeRole of this compoundApplicationSource
UiO-66 Used as a base in combination with the MOF to enhance hydrolysis rates.Catalytic hydrolysis of nerve agent simulants (MPO). researchgate.net
UiO-66/g-C₃N₄ Used in a buffer solution (pH 10) for the treatment process.Photocatalytic degradation of DMNP. nih.gov
NU-1000 Component of the aqueous buffered solution (0.45 M) for the reaction.Catalytic hydrolysis of DMNP and the nerve agent GD. northwestern.edu
MOF-808 Component of the buffered solution for liquid-phase hydrolysis.Catalytic hydrolysis of DMNP. researchgate.netacs.org
UiO-66-NH₂/Chitosan Textile Composite Listed as a reagent (NEM) used in the materials and methods for the study.Degradation of a chemical warfare agent simulant. rsc.org

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundThis compound
N-Ethylmorpholine (NEM)This compound
DMNPDimethyl 4-nitrophenyl phosphate
MPOMethyl paraoxon
GDO-Pinacolyl methylphosphonofluoridate (Soman)
UiO-66University of Oslo-66
MOF-808Metal-Organic Framework-808
NU-1000Northwestern University-1000
PEIPolyethyleneimine
g-C₃N₄Graphitic carbon nitride

Biological and Pharmaceutical Research Involving 4 Ethylmorpholine

4-Ethylmorpholine as a Pharmaceutical Intermediate

This compound is a versatile organic compound that serves as a crucial building block and intermediate in the synthesis of a variety of chemical products. hnsincere.com Its utility is particularly notable in the pharmaceutical and agrochemical industries. hnsincere.com

This compound and its derivatives are key intermediates in the production of several active pharmaceutical ingredients (APIs). hnsincere.comresearchgate.net A notable derivative, 4-(2-Chloroethyl)morpholine hydrochloride, is commercially significant and is used to synthesize pharmaceuticals such as floredil (B1203482), morinamide, nimorazole, and pholcodine. acs.orggoogle.comresearchgate.net

Nimorazole : This 5-nitroimidazole derivative is used as an antimicrobial agent and as a hypoxic radiosensitizer in cancer treatment. researchgate.netmdpi.com The synthesis of nimorazole, chemically known as 4-[2-(5-nitro-1H-imidazol-1-yl)ethyl]morpholine, involves intermediates derived from this compound. acs.orgresearchgate.netd-nb.info

Floredil : A coronary stabilizer, floredil is synthesized using 4-(2-Chloroethyl)morpholine hydrochloride as a raw material. acs.orggoogle.com The manufacturing process involves reacting 3,5-diethoxyphenol (B3204515) with 1-chloro-2-morpholinoethane hydrochloride. google.com

Morinamide : This compound is an antibiotic, and its synthesis also utilizes 4-(2-Chloroethyl)morpholine hydrochloride as an intermediate. acs.org

Pholcodine : A cough suppressant, pholcodine is another pharmaceutical whose synthetic pathway involves 4-(2-Chloroethyl)morpholine hydrochloride. acs.org

Beyond pharmaceuticals, this compound and its derivatives also serve as intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. hnsincere.com

Table 1: Pharmaceuticals Synthesized Using this compound Derivatives

PharmaceuticalTherapeutic FunctionIntermediate Used
NimorazoleAntimicrobial, Hypoxic Radiosensitizer4-(2-Chloroethyl)morpholine hydrochloride
FloredilCoronary Stabilizer4-(2-Chloroethyl)morpholine hydrochloride
MorinamideAntibiotic4-(2-Chloroethyl)morpholine hydrochloride
PholcodineCough Suppressant4-(2-Chloroethyl)morpholine hydrochloride

This compound is utilized in the purification process of Penicillin G. The recovery and purification of Penicillin G from fermentation broth is a critical step in its production. researchgate.net While traditional methods often involve liquid extraction with solvents like butyl acetate (B1210297), alternative methods are continuously explored to improve efficiency and reduce environmental impact. researchgate.net The use of this compound represents one of the chemical approaches employed in these purification strategies.

Investigation of Biological Activities of this compound Derivatives

The morpholine (B109124) scaffold is a significant feature in many biologically active compounds, and derivatives of this compound have been the subject of various biological and pharmacological studies.

Derivatives of morpholine have demonstrated notable antimicrobial activity. For instance, 4-Ethylmorpholin-4-ium bromide, a quaternary ammonium (B1175870) compound derived from this compound, exhibits antimicrobial properties. Its primary mechanism of action is believed to be through the disruption of microbial cell membranes, which inhibits growth and can lead to cell death. This compound may also interfere with essential biochemical pathways within microorganisms.

In other research, a series of sulfonamide derivatives of 4-(2-aminoethyl) morpholine were synthesized and showed good inhibitory action against several strains of gram-negative bacteria.

This compound derivatives have been investigated for their potential use in drug delivery systems. For example, N-ethylmorpholine has been used as a buffer in studies exploring the stability of metal-organic frameworks (MOFs) like UiO-66, which are being researched as potential drug delivery vehicles. The modification of benzenebutanoic acid with this compound has also been explored to potentially enhance bioavailability or solubility for pharmaceutical applications.

Derivatives of this compound are utilized in biochemical research to investigate enzyme kinetics and protein interactions. For example, morpholine-based thiazole (B1198619) derivatives have been synthesized and evaluated as inhibitors of bovine carbonic anhydrase-II (CA-II). Kinetic studies of the most potent of these compounds demonstrated concentration-dependent inhibition of the enzyme.

In the context of neurodegenerative diseases, research has been conducted on the interaction of specific small molecules with amyloid-beta (Aβ) peptides. One study used 2D NMR spectroscopy to examine the interaction between a derivative and Aβ monomers, identifying noticeable chemical shift perturbations in several amino acid residues, particularly in the hydrophobic region of the peptide. Furthermore, some morpholine derivatives have shown inhibitory activity against enzymes like BACE-1, which is implicated in Alzheimer's disease pathology.

Synthesis and Evaluation of Derivatives with Anticancer Activity

The morpholine scaffold, and specifically derivatives of this compound, has been a subject of interest in the design and synthesis of novel anticancer agents. Researchers have incorporated the this compound moiety into various molecular frameworks to enhance their therapeutic potential, targeting different mechanisms involved in cancer cell proliferation and survival.

One area of investigation involves the development of morpholinated curcumin (B1669340) derivatives. Curcumin, a natural polyphenol, exhibits various biological activities, but its therapeutic application is often limited by poor bioavailability. Chemical modification is a key strategy to overcome this limitation. Studies have shown that introducing a 2-(morpholin-4-yl)ethoxy moiety to the curcumin backbone can increase cytotoxic activity against cancer cells compared to the parent compound. For instance, morpholinated curcumin derivatives have demonstrated enhanced potency against human bladder cancer cell lines, even under hypoxic conditions which are characteristic of the tumor microenvironment. mdpi.com

Another class of compounds explored for anticancer properties is benzophenone-N-ethyl morpholine ethers. A series of these ethers have been synthesized and evaluated for their biological activities, including potential anticancer effects. researchgate.net Similarly, derivatives of phenazine-1-carboxamides, where N-ethylmorpholine is used in the synthesis process, have been investigated as potential antitumor agents. acs.org

Furthermore, metal complexes incorporating this compound derivatives have shown significant promise. Thiosemicarbazones are known for their pharmacological profiles, and their metal complexes have been extensively studied. Specifically, Ni(II) and Cu(II) complexes of N(4)-ethylmorpholine citronellal (B1669106) thiosemicarbazone have been synthesized and characterized. These complexes have demonstrated antiproliferative activity, with studies indicating they may interact with DNA and exhibit cytotoxic effects in malignant human cancer cell lines. mdpi.comresearchgate.net

The table below summarizes the in vitro anticancer activity of selected morpholine derivatives, highlighting the concentrations required to inhibit the growth of various cancer cell lines by 50% (IC₅₀).

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Morpholinated CurcuminCompound 2a5637 (Bladder Cancer)8.3 (24h) mdpi.com
Morpholinated CurcuminCompound 2a-B (BF₂ complex)5637 (Bladder Cancer)1.2 (24h) mdpi.com
Spirooxindole-1,2,3-triazole5'-(4-((4-ethylmorpholino)methyl)-1H-1,2,3-triazol-1-yl)-1-octyl-spiro[indoline-3,2'- smolecule.comfishersci.cascbt.comthiadiazol]-2-oneA549 (Lung)1.87-4.36 researchgate.net
Thieno[3,2-d]pyrimidine(E)-4-(2-(2-(benzo[d] smolecule.comfishersci.cadioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholineH460 (Lung)0.003 researchgate.net
Thieno[3,2-d]pyrimidine(E)-4-(2-(2-(benzo[d] smolecule.comfishersci.cadioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholineHT-29 (Colon)0.42 researchgate.net
Thieno[3,2-d]pyrimidine(E)-4-(2-(2-(benzo[d] smolecule.comfishersci.cadioxol-5-ylmethylene)hydrazinyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholineMDA-MB-231 (Breast)0.74 researchgate.net
4-methyl-(3'S,4'S)-cis-khellactone derivativeCompound 3aHEPG-2 (Liver)8.51 nih.gov

Exploration of Central Nervous System (CNS) Activity of Morpholine Derivatives

Derivatives incorporating the N-ethylmorpholine or a closely related N-morpholinoethyl group have been investigated for their activity on various CNS targets. acs.org These derivatives often show structural similarities to endogenous neurotransmitters. nih.gov For example, indole (B1671886) compounds featuring N-ethyl morpholine moieties have been synthesized and evaluated as agonists for the cannabinoid 2 (CB2) receptor, a target for managing inflammatory pain. acs.org

The N-morpholinoethyl moiety has also been identified as a key pharmacophore for modulating other critical CNS receptors, including:

Sigma Receptors (σ1R and σ2R): These receptors are involved in regulating conditions such as drug dependence, amnesia, and depression. nih.govacs.org

Serotonin (5-HT) Receptors: These are crucial molecular targets for treating depression and modulating cognition and the endocrine system. nih.govacs.org

Neurokinin Receptors (NK1, NK2, NK3): These receptors are implicated in a variety of conditions, including migraine and pain. acs.org

The introduction of a morpholine ring can significantly improve the CNS penetration of a drug candidate. For instance, in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a novel compound incorporating a 2,5-dimethylmorpholine (B1593661) moiety was found to be highly CNS penetrant, a significant improvement over earlier generation compounds with poor brain-to-plasma partition ratios. nih.gov This highlights the strategic importance of the morpholine scaffold in designing effective CNS-targeted therapies. nih.govacs.org

Biochemical Pathways and Molecular Targets

Interference with Essential Biochemical Pathways in Microorganisms

This compound and its derivatives have demonstrated notable antimicrobial activity, suggesting their ability to interfere with vital biochemical processes in microorganisms. Research indicates that quaternary ammonium compounds derived from this compound, such as 4-Ethylmorpholin-4-ium bromide, exert their antimicrobial effects primarily through the disruption of microbial cell membranes. smolecule.com This membrane disruption inhibits microbial growth and can ultimately lead to cell death. smolecule.com

Beyond membrane damage, it is suggested that these compounds may interfere with other essential biochemical pathways within the microorganisms, although specific pathway inhibition is an area of ongoing research. smolecule.com The synthesis of various this compound derivatives has been pursued to develop new antimicrobial agents. For example, a series of benzophenone-N-ethyl morpholine ethers were synthesized and screened for their antibacterial and antifungal activities, with results indicating that many of the compounds are potential antimicrobial agents. researchgate.net Similarly, novel sulfonamide derivatives synthesized from 4-(2-aminoethyl) morpholine have shown good inhibitory action against several strains of gram-negative bacteria. researchgate.net The antibacterial action of sulfonamides is well-known to involve the inhibition of folic acid synthesis, a pathway essential for bacterial growth. researchgate.net The structural similarity of these sulfonamides to para-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase. researchgate.net

Interaction Studies with Biological Macromolecules and Small Molecules

The biological activity of this compound and its derivatives is rooted in their interactions with various biological macromolecules, including proteins and nucleic acids. This compound itself is utilized in several biochemical laboratory techniques that rely on its interaction with proteins. In the field of proteomics, this compound acetate is a common component of buffers used for the in-gel digestion of proteins for mass spectrometry analysis. oup.commdpi.com It is used in destaining solutions to remove Coomassie blue from protein bands and in the subsequent enzymatic digestion steps, where it helps to maintain a suitable pH for protease activity (e.g., trypsin). oup.commdpi.com This application inherently demonstrates a direct, albeit non-covalent, interaction with a wide range of proteins under denaturing and reducing conditions.

Derivatives such as this compound-2-carboxylic acid hydrochloride are investigated for their ability to act as ligands that bind to and modulate the activity of specific enzymes and receptors. This interaction can alter metabolic pathways or influence neurotransmission. For example, in the synthesis of anandamide (B1667382) derivatives, this compound is used as a base, and computational modeling has been used to study the interaction of the resulting products with the active site of the Fatty Acid Amide Hydrolase (FAAH) enzyme. cellular-protein-chemistry.nl These modeling studies help to elucidate the molecular details of the ligand-protein interaction, such as the formation of hydrogen bonds with specific amino acid residues in the enzyme's binding pocket. cellular-protein-chemistry.nl

Furthermore, metal complexes of N(4)-ethylmorpholine thiosemicarbazones have been studied for their interaction with DNA, which is a proposed mechanism for their anticancer activity. researchgate.net The interaction of these complexes with biological macromolecules can be influenced by environmental factors such as pH and temperature. smolecule.com

Pharmacokinetic Considerations (e.g., Bioavailability, Elimination)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to its therapeutic efficacy. While there is a lack of primary data on the pharmacokinetics of this compound itself, information can be inferred from studies on its derivatives and related structures. gezondheidsraad.nl It has been reported that this compound can be absorbed by the body through inhalation and skin contact. gezondheidsraad.nl

The morpholine ring is often incorporated into drug candidates to favorably modulate their pharmacokinetic properties. nih.govresearchgate.net Its presence can enhance water solubility and improve the absorption of a compound across biological membranes. solubilityofthings.combasicmedicalkey.com For CNS-active drugs, the morpholine moiety can be key to improving permeability across the blood-brain barrier. nih.govresearchgate.net

Studies on ethylmorphine, a close structural analogue, provide insight into the potential metabolic pathways. Ethylmorphine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, through O-deethylation to form morphine. drugbank.comnih.gov It is also metabolized to ethylmorphine-6-glucuronide, which is a major metabolite, and norethylmorphine. nih.gov This suggests that this compound would likely undergo hepatic metabolism, potentially involving N-dealkylation and other oxidative or conjugation reactions. The pharmacokinetics of ethylmorphine show rapid absorption and a relatively short elimination half-life. nih.gov However, significant inter-individual variation in metabolism exists, partly due to genetic polymorphisms in the CYP2D6 enzyme. nih.gov

The table below presents pharmacokinetic parameters for ethylmorphine, providing an illustrative example of the metabolism and elimination of a related compound.

ParameterValue (Median)UnitNoteReference
Time to Maximum Concentration (t_max)45minAfter single oral dose nih.gov
Elimination Half-life (t_1/2)2hTerminal elimination phase nih.gov
Urinary Recovery (Parent + Metabolites)77%Over 48 hours nih.gov
Major MetaboliteEthylmorphine-6-glucuronide-- nih.gov
Other MetabolitesMorphine, Morphine-glucuronides, Norethylmorphine-O-deethylation product and others nih.gov

Use as a Buffer in Biological Assays

This compound is frequently used as a component of buffer solutions in a variety of biological and biochemical research applications. fishersci.cascbt.com Its properties as a tertiary amine allow it to function effectively in maintaining a stable pH in certain ranges, which is crucial for the accuracy and reliability of many experimental procedures. solubilityofthings.com

A primary application of this compound is in the field of proteomics and protein chemistry. It is a listed component of buffers used for protein sequencing and for the separation of basic peptides via anion-exchange chromatography. researchgate.netscbt.comsigmaaldrich.com In these applications, the buffer system helps to control the charge state of the peptides, enabling their effective separation.

Moreover, this compound acetate (4EM/A) has been explored as a novel, volatile buffer for native mass spectrometry (native-MS). researchgate.net Native-MS studies require buffer systems that can maintain the native conformation and bioactivity of proteins and their complexes during analysis. researchgate.net Compared to standard buffers like ammonium acetate, 4EM/A has been shown to better preserve protein folding, leading to lower charge states and enhanced conformational stability for a range of proteins. researchgate.net In one study, the use of a 4EM/A buffer even resulted in an increased biological activity of the enzyme lysozyme (B549824), highlighting its potential for the real-time assessment of protein interactions and bioactivity. researchgate.net

In addition to its direct use in buffer solutions, this compound also serves as a reagent in synthetic organic chemistry for preparing molecules used in biological research. For instance, it is used as a base in the synthesis of anandamide derivatives, which are then used to study interactions with the endocannabinoid system. cellular-protein-chemistry.nl

Application in Native Mass Spectrometry for Protein Analysis

Native mass spectrometry (MS) is a powerful technique for studying proteins and their complexes in a state that closely mimics their natural physiological conditions. The choice of buffer is critical, as it must be volatile and compatible with electrospray ionization (ESI) while preserving the non-covalent interactions and three-dimensional structure of the proteins. While ammonium acetate (AA) is a commonly used buffer, it can sometimes induce protein unfolding.

Recent research has introduced and evaluated a 4-ethylmorpholinium/acetate (4EM/A) buffer as a promising alternative for native MS studies. researchgate.netnih.gov A key study compared the performance of 4EM/A with the standard AA buffer for the analysis of a range of proteins and protein complexes, with molecular weights from 5 to 103 kDa and varying isoelectric points (pI 3-11). researchgate.net

Detailed Research Findings:

The investigation yielded several important findings regarding the advantages of the 4EM/A buffer system:

Preservation of Protein Structure: Proteins analyzed in the 4EM/A buffer consistently exhibited lower charge states compared to when they were analyzed in AA. researchgate.netnih.gov This suggests that the proteins retain a more folded, compact structure during the nano-ESI process and within the high vacuum environment of the mass spectrometer. researchgate.netnih.gov

Enhanced Conformational Stability: Ion mobility measurements revealed that proteins in the 4EM/A buffer showed a reduced degree of conformational variation. researchgate.netnih.gov This indicates enhanced stability and a better retention of the protein's natural compactness compared to analyses performed with the AA buffer. researchgate.netnih.gov

Maintenance of Bioactivity: The study also assessed the biological activity of the enzyme lysozyme. In the 4EM/A buffer, lysozyme demonstrated increased bioactivity relative to its activity in the AA buffer. researchgate.netnih.gov This highlights the buffer's potential for use in real-time kinetic and bioactivity assessments of protein interactions. researchgate.netnih.gov

Analysis of Challenging Complexes: The utility of the 4EM/A buffer was further demonstrated by the successful native-MS analysis of the human cardiac troponin complex (cTn complex) and its subunit, cardiac troponin T (cTnT), for the first time. researchgate.netnih.gov

The 4-ethylmorpholinium/acetate buffer, with pKa values of 7.72 and 4.76, has been proposed as a valuable tool for native-MS research, helping to maintain the conformational integrity and biological activity of proteins and their complexes during analysis. researchgate.netnih.gov

Parameter4-Ethylmorpholinium/Acetate (4EM/A) BufferAmmonium Acetate (AA) Buffer
Protein Charge States LowerHigher
Conformational Variation LowerHigher
Lysozyme Bioactivity IncreasedStandard
Notable Application First native-MS analysis of cTnTStandard buffer for native-MS

Buffering in Peptide Separation via Anion-Exchange Chromatography

This compound serves as a crucial component in buffer systems for the separation of peptides by anion-exchange chromatography (AEX). fishersci.sefishersci.comshodexhplc.comthermofisher.com This chromatographic technique separates molecules based on their net surface charge. In the context of peptide analysis, AEX is a powerful method for fractionating complex peptide mixtures, such as those generated from the enzymatic digestion of proteins.

Detailed Research Findings:

The primary role of this compound in this application is to act as a basic buffer. fishersci.sethermofisher.com For anion-exchange chromatography, the pH of the mobile phase must be carefully controlled to ensure that the peptides of interest carry a net negative charge, allowing them to bind to the positively charged stationary phase of the AEX column.

Application in Basic Peptide Separation: this compound is specifically cited as a buffer constituent for the separation of basic peptides using anion-exchange chromatography. fishersci.seresearchgate.net High-purity grades of this compound are available that are deemed suitable for protein sequencing applications, underscoring the compound's utility in high-sensitivity analytical workflows. fishersci.comresearchgate.net

Use in Volatile Buffer Systems: In the context of preparing peptides for chromatographic analysis after synthesis, N-ethylmorpholine acetate is recommended as a volatile basic buffer. thermofisher.com This is particularly useful for dissolving peptides that contain acidic amino acid residues. thermofisher.com The volatility of the buffer is an advantageous property, as it can be easily removed by lyophilization (freeze-drying) after the separation is complete, leaving the purified peptide free of buffer salts.

Environmental Fate and Exposure Assessment of 4 Ethylmorpholine

Environmental Release and Distribution Pathways

4-Ethylmorpholine is released into the environment primarily through waste streams associated with its industrial production and widespread use. Its versatile chemical properties lead to its application in various sectors, each representing a potential source of environmental release.

A significant application of this compound is as a catalyst in the manufacturing of polyurethane foams gezondheidsraad.nl. It also serves as a crucial intermediate in the synthesis of a range of products, including dyestuffs, pharmaceuticals, rubber accelerators, and emulsifying agents gezondheidsraad.nl. In these roles, releases can occur from manufacturing facilities through wastewater discharges or atmospheric emissions.

Furthermore, this compound is utilized as a solvent for various substances such as dyes, resins, and oils gezondheidsraad.nl. Its use as a solvent and a reagent in organic synthesis, and as a curing agent or additive in the formulation of certain polymers, also contributes to its potential release into the environment solubilityofthings.com.

Key Industrial Uses of this compound:

Catalyst for polyurethane foam production gezondheidsraad.nl

Intermediate for dyestuffs and pharmaceuticals gezondheidsraad.nl

Intermediate for rubber accelerators and emulsifying agents gezondheidsraad.nl

Solvent for dyes, resins, and oils gezondheidsraad.nl

Substrate for enzyme reactions gezondheidsraad.nl

Curing agent and additive for polymers solubilityofthings.com

Based on its physical and chemical properties, this compound is expected to be distributed into both aquatic and atmospheric environments following its release.

Water: The compound is moderately soluble in water and is expected to exhibit high mobility in soil solubilityofthings.comnih.gov. This high mobility suggests that if released to soil, it is likely to leach into groundwater. When released directly into water, it is considered to be essentially non-volatile from the water phase nih.gov.

Air: If released into the atmosphere, this compound is expected to exist predominantly in the vapor phase nih.gov. Its volatility allows for rapid evaporation at 20°C, which can lead to harmful atmospheric contamination relatively quickly. However, its presence in the atmosphere is transient due to rapid degradation processes nih.gov. Removal from the atmosphere may also occur through wet deposition nih.gov. While it is not expected to volatilize from moist soils, it can be an important process from dry soil surfaces nih.gov.

Degradation and Transformation in the Environment

There is insufficient data available to definitively determine the rate and significance of this compound's biodegradation in either soil or water nih.gov. Therefore, its persistence in aquatic environments cannot be accurately predicted based on current research findings. Further studies are required to understand its biodegradability and potential for long-term persistence.

In the atmosphere, this compound is subject to degradation through reactions with photochemically produced hydroxyl radicals nih.gov. This is a significant transformation pathway that limits its atmospheric lifetime. The estimated rate constant for this vapor-phase reaction is approximately 1.49 x 10⁻¹⁰ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of about 2.5 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov. This rapid degradation prevents the long-range transport of this compound in the atmosphere.

Atmospheric Fate of this compound
ParameterValueConditionsReference
Vapor-Phase Reaction Rate Constant1.49 x 10⁻¹⁰ cm³/molecule-sec25 °C, with hydroxyl radicals nih.gov
Estimated Atmospheric Half-life~2.5 hoursAtmospheric concentration of 5x10⁵ hydroxyl radicals/cm³ nih.gov

Formation of Transformation Products (e.g., this compound 4-oxide)

The environmental transformation of this compound can occur through various processes, leading to the formation of different degradation products. While specific studies on the formation of this compound 4-oxide in the environment are limited, the biodegradation pathway of the related compound, morpholine (B109124), provides insights into potential transformation routes.

For morpholine, biodegradation by microorganisms such as Mycobacterium has been shown to involve the cleavage of the C-N bond mtak.hunih.gov. This process leads to the formation of intermediates like 2-(2-aminoethoxy)acetate and glycolic acid mtak.hunih.gov. It is plausible that this compound undergoes a similar degradation pathway, which would not necessarily result in the formation of this compound 4-oxide as a primary transformation product.

In the atmosphere, this compound is subject to indirect photodegradation through reaction with hydroxyl (OH) radicals. The estimated half-life for this reaction is approximately 0.1 days, indicating that this is a significant degradation pathway in the atmospheric compartment oecd.org.

While this compound is not considered to be readily biodegradable, and abiotic degradation is not expected to be a significant process, the potential for the formation of various transformation products through biotic and abiotic pathways exists oecd.org. Further research is needed to fully elucidate the environmental transformation pathways of this compound and to specifically identify and quantify the formation of its N-oxide and other degradation products under various environmental conditions.

Bioaccumulation Potential and Aquatic Toxicity

The potential for a chemical to accumulate in living organisms and its toxicity to aquatic life are critical aspects of its environmental risk assessment.

Log Kow Values and Bioaccumulation Factor (BCF)

The octanol-water partition coefficient (Log Kow) is a key parameter used to estimate the bioaccumulation potential of a substance. A low Log Kow value generally indicates a lower potential for a substance to accumulate in the fatty tissues of organisms.

For this compound, a measured Log Kow value of 0.08 has been reported for its non-ionized form at a pH of 11.9 oecd.org. This low value suggests that the bioaccumulation or geoaccumulation of this chemical is unlikely oecd.org.

The Bioconcentration Factor (BCF) is another important measure of a substance's potential to accumulate in aquatic organisms from the surrounding water. Based on the Log Kow value, a BCF can be estimated using quantitative structure-activity relationship (QSAR) models, such as BCFWIN.

ParameterValueMethodReference
Log Kow 0.08Measured (non-ionized form, pH 11.9) oecd.org
BCF 3.16Calculated (BCFWIN v.2.15) oecd.org

This interactive data table provides the Log Kow and BCF values for this compound.

Acute Toxicity in Aquatic Organisms (e.g., Algae, Daphnids)

The acute toxicity of this compound has been evaluated for several aquatic organisms, providing insights into its potential to cause harm in aquatic ecosystems. The results are typically expressed as the median effective concentration (EC50) or the median lethal concentration (LC50), which is the concentration of the substance that causes a specific effect (e.g., growth inhibition or mortality) in 50% of the test organisms over a defined period.

OrganismTest DurationEndpointValue (mg/L)GuidelineReference
Algae
Scenedesmus subspicatus72 hoursErC50 (Growth Rate)580DIN 38412, Part 9 oecd.org
Scenedesmus subspicatus72 hoursEbC50 (Biomass)270DIN 38412, Part 9 oecd.org
Pseudokirchneriella subcapitata72 hoursNOEC (Growth Rate & Biomass)23OECD TG 201 oecd.org
Daphnids
Daphnia magna21 daysEC50 (Reproduction)> 100OECD TG 211 oecd.org
Daphnia magna21 daysNOEC (Reproduction)99OECD TG 211 oecd.org

This interactive data table summarizes the acute toxicity of this compound to algae and daphnids.

The data indicates that this compound has a relatively low acute toxicity to the tested aquatic organisms, with EC50 values generally in the high mg/L range.

Toxicity to Microorganisms (e.g., Pseudomonas putida, Activated Sludge)

The toxicity of this compound to microorganisms is an important consideration for wastewater treatment processes, where microbial communities are essential for breaking down organic matter.

Organism/SystemEndpointValue (mg/L)GuidelineReference
Pseudomonas putidaEC50> 1800Not specified oecd.org
Activated Sludge EC50> 600OECD TG 209 (limit test) oecd.org

This interactive data table presents the toxicity of this compound to microorganisms.

The high EC50 values for both Pseudomonas putida and activated sludge suggest that this compound is not highly toxic to these microorganisms at concentrations typically found in industrial wastewater treatment plants oecd.org.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Sustainable Production

Traditional synthesis methods for N-alkylated morpholines are facing scrutiny due to environmental and safety concerns, prompting research into greener alternatives. Future exploration is focused on developing synthetic pathways that align with the principles of green chemistry, emphasizing reduced waste, use of renewable resources, and milder reaction conditions.

Key research areas include:

Green Methylating/Ethylating Agents : The use of dimethyl carbonate as a methylating agent for morpholine (B109124) has been shown to be a high-yield, environmentally friendlier alternative to toxic methyl halides. asianpubs.org Similar research into the use of diethyl carbonate for the ethylation of morpholine could yield a more sustainable route to 4-ethylmorpholine, minimizing the formation of waste salts.

Catalytic Innovations : The development of novel catalysts is crucial. For instance, methods for producing morpholine and monoethylamine from N-ethylmorpholine via reverse ammonolysis have been explored using catalysts like Pd-Li/Al₂O₃. google.com Research into more efficient and selective catalysts for the forward reaction (synthesis of this compound) is a logical progression.

Biocatalysis : The application of enzymes or whole-cell biocatalysts for the synthesis of morpholine derivatives represents a significant opportunity for sustainable production. researchgate.net Biocatalytic routes can offer high selectivity under mild conditions, reducing energy consumption and by-product formation.

Waste Stream Valorization : Developing efficient methods to recover and recycle this compound from industrial wastewater is a key aspect of sustainable production. google.com Patented methods for recovering the parent compound, morpholine, from acidic wastewater through concentration, pH adjustment, and distillation could be adapted for this compound. google.com

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

This compound is widely used as a medium-strength amine catalyst in the production of polyurethane foams. newtopchem.com Future research aims to enhance its catalytic performance and incorporate it into more advanced and selective catalytic systems.

Emerging research trends include:

Organocatalysis : Chiral morpholine derivatives are being investigated as organocatalysts. While the morpholine ring has shown some limitations in enamine catalysis compared to pyrrolidine, recent studies have demonstrated that specifically designed morpholine-based catalysts can be highly effective in reactions like the 1,4-addition between aldehydes and nitroolefins, achieving excellent conversion and stereoselectivity. frontiersin.org Further functionalization of the this compound scaffold could yield novel organocatalysts for asymmetric synthesis.

Ligand Development for Metal Catalysis : The morpholine moiety can act as a ligand to modify the properties of metal catalysts. In one study, a palladium catalyst modified with morpholine demonstrated excellent selectivity (up to 99.51%) in the hydrogenation of p-chloronitrobenzene, by acting as an inhibitor for dechlorination. mdpi.com This suggests a promising avenue for designing this compound-containing ligands to fine-tune the selectivity and efficiency of metal-based catalytic systems for specific chemical transformations.

Polyurethane Catalysis Optimization : As a key catalyst in polyurethane production, there is ongoing interest in optimizing its efficiency. newtopchem.comresearchgate.net Research focuses on understanding the catalytic mechanism to achieve better control over the foaming process, leading to materials with improved properties.

Catalyst SystemApplicationKey Finding
Morpholine-Modified Pd/γ-Al₂O₃Selective HydrogenationMorpholine acts as a dechlorination inhibitor, boosting product selectivity to >99%. mdpi.com
Chiral Morpholine OrganocatalystAsymmetric 1,4-AdditionEffective in C-C bond formation with excellent conversion and diastereoselection. frontiersin.org
This compoundPolyurethane Foam ProductionActs as a medium-strength catalyst providing good skin formation. newtopchem.com

Design and Synthesis of Targeted this compound-Based Therapeutics

The morpholine ring is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov The this compound moiety, specifically, is being explored for its potential to confer desirable pharmacological and pharmacokinetic properties to new therapeutic agents.

A significant area of development is in the treatment of inflammatory pain. A series of indole (B1671886) derivatives featuring a this compound moiety were designed and synthesized as agonists for the cannabinoid 2 (CB2) receptor. nih.gov The CB2 receptor is a crucial target for analgesia and anti-inflammation.

High Affinity and Selectivity : Several of the synthesized compounds exhibited high affinity for the CB2 receptor at low nanomolar concentrations. Crucially, they showed excellent selectivity over the CB1 receptor, which is associated with undesirable psychoactive effects. nih.gov

In Vivo Efficacy : The most promising compound demonstrated potent anti-inflammatory and pain-relieving effects in a rat model of inflammatory hyperalgesia. Its therapeutic effect was superior to the standard drug GW405833, and it significantly suppressed pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

This research highlights a promising future direction: the rational design of molecules containing the this compound scaffold to create highly selective and potent drugs. The ethyl group on the morpholine nitrogen can influence binding affinity and metabolic stability, making it a valuable component in drug design. nih.govnih.gov Future work will likely involve incorporating this moiety into scaffolds targeting a wide range of diseases, including cancer, depression, and microbial infections, where other morpholine derivatives have already shown activity. researchgate.netresearchgate.nete3s-conferences.org

Compound ClassTherapeutic TargetPotential Application
Indole derivatives with this compoundCannabinoid 2 (CB2) ReceptorAnti-inflammatory and pain management nih.gov
Benzimidazolium salts with N-methylmorpholineα-GlucosidaseType 2 Diabetes mdpi.com
Various morpholine derivativesKinases, Receptors, EnzymesCancer, Anxiety, Depression nih.govresearchgate.net

Development of Multifunctional Materials with Tunable Properties

Beyond its role as a catalyst, this compound is a valuable monomer for creating advanced polymers and "smart" materials with tunable properties. These materials can respond to external stimuli such as pH or temperature, making them suitable for a range of high-tech applications.

A key emerging application is in the field of stimuli-responsive hydrogels. Researchers have synthesized novel ionizable monomers, including N-ethyl morpholine methacrylate (EMM) and N-ethyl morpholine methacrylamide (EMA), and polymerized them to create smart hydrogels. nih.gov

pH-Responsive Swelling : These hydrogels exhibit significant changes in their swelling behavior in response to pH. Crosslinked polymers showed hydration degrees ranging from over 2,000% to around 200% depending on the pH of the surrounding solution. nih.gov

Potential Applications : This pH-responsive behavior makes these materials highly suitable for applications in controlled drug delivery, where a drug could be released in response to the specific pH environment of a target tissue. They are also promising for use in tissue engineering scaffolds. nih.gov

Furthermore, this compound serves as a chain extender in the production of polyurethanes, where it helps to improve the mechanical properties of the final product. chemimpex.com The development of novel polymers incorporating the this compound unit is expected to yield multifunctional materials with tailored characteristics for use in coatings, adhesives, and biomedical devices.

In-depth Environmental Impact Assessment and Remediation Strategies

The widespread industrial use of this compound necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. While data on this compound itself is limited, research on the parent compound, morpholine, provides critical insights and directs future research. nih.gov

Environmental Fate : Morpholine is highly soluble in water and, consequently, mobile in soil and water systems. researchgate.net A significant environmental concern is its potential to undergo nitrosation under certain conditions to form the carcinogen N-nitrosomorpholine (NMOR). researchgate.netusda.gov Future research must focus on assessing the environmental persistence of this compound and its propensity to form N-nitroso compounds.

Biodegradation Pathways : Several bacterial strains, particularly of the genus Mycobacterium, have been identified that can degrade morpholine, using it as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway often involves the cleavage of the morpholine ring by a cytochrome P-450 monooxygenase to form intermediates such as 2-(2-aminoethoxy)acetate and glycolate, ultimately releasing ammonia. nih.gov Studies on the related compound N-methylmorpholine-N-oxide (NMMO) show that it biodegrades first to N-methylmorpholine and then to morpholine, suggesting that this compound could be channeled into a similar metabolic pathway. nih.gov

Remediation Strategies : Bioremediation using activated sludge plants has proven effective for removing morpholine from wastewater, provided the microbial consortia are properly acclimated. researchgate.net In addition to biological treatment, physical-chemical methods for recovering the compound from industrial effluents, such as distillation, are being developed to create a more circular and sustainable industrial process. google.com Future work should validate these biodegradation and recovery methods specifically for this compound.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The integration of computational chemistry and predictive modeling with experimental work offers a powerful approach to accelerate research and development related to this compound. These in silico methods can predict chemical properties, biological activity, and reaction mechanisms, guiding experimental design and reducing costs.

Modeling Catalytic Mechanisms : Computational studies are being used to elucidate the mechanisms of reactions catalyzed by amine catalysts like this compound. For example, Density Functional Theory (DFT) calculations have been used to study the catalytic effect of nitrogen-containing compounds on urethane (B1682113) formation. nih.gov Such models can help in designing more efficient catalysts for polyurethane production.

Guiding Therapeutic Design : In drug discovery, molecular docking is used to predict how molecules like this compound derivatives will bind to therapeutic targets. In the development of CB2 receptor agonists, docking studies were used to understand the interactions between the ligands and the receptor's active site, helping to explain their high efficacy and selectivity. nih.gov

Predicting Properties and Toxicity : Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity, pharmacokinetic properties, and potential toxicity of new this compound derivatives before they are synthesized. nih.gov This predictive capability is invaluable for prioritizing candidates for synthesis and testing, and for conducting preliminary environmental and safety assessments, aligning with a "safety-by-design" approach.

Q & A

Q. How can conflicting results in protein stabilization studies using this compound be resolved?

  • Root-Cause Analysis : Audit buffer preparation logs for pH/molarity errors, verify protein source integrity via SDS-PAGE, and replicate experiments across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.